(3,5-Dibromophenyl)methanethiol

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Ortho-steric hindrance and regioisomeric impurities compromise cross-coupling reliability. (3,5-Dibromophenyl)methanethiol's symmetrical 3,5-dibromo pattern ensures identical site reactivity, eliminating regioisomer issues. - Stepwise Suzuki-Miyaura couplings proceed with high selectivity. - Meta-bromines deactivate thiol, enabling orthogonal protection. - Superior oxidative stability enhances SAM durability. Global shipping from BenchChem.

Molecular Formula C7H6Br2S
Molecular Weight 282.00 g/mol
Cat. No. B13257599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromophenyl)methanethiol
Molecular FormulaC7H6Br2S
Molecular Weight282.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CS
InChIInChI=1S/C7H6Br2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
InChIKeyOQFNIFRCLFGULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research Procurement of (3,5-Dibromophenyl)methanethiol


(3,5-Dibromophenyl)methanethiol (CAS 1935940-52-5) is an organosulfur compound, specifically a meta-dibrominated benzyl mercaptan, with the molecular formula C₇H₆Br₂S and a molecular weight of 282.00 g/mol . It functions as a heterobifunctional synthetic building block, distinguished by the presence of two bromine atoms at the symmetric 3- and 5-positions on the phenyl ring, and a reactive thiol (-SH) group on a benzylic methylene linker . This structural arrangement confers unique reactivity profiles compared to its regioisomers, primarily due to the electronic deactivation and steric shielding imparted by the meta-bromine substituents.

Irreplaceability of (3,5-Dibromophenyl)methanethiol


Generic substitution with a regioisomer, such as (3,4-Dibromophenyl)methanethiol or (2,6-Dibromophenyl)methanethiol, fails to replicate the specific and predictable reactivity of (3,5-Dibromophenyl)methanethiol . The symmetrical meta-substitution pattern in the target compound results in a unique electronic and steric environment that governs its behavior in key reactions. While all isomers share the same molecular weight and functional groups, the 3,5-arrangement avoids the ortho-para directing effects of an ortho-bromine, and its symmetry simplifies reaction outcomes compared to the 3,4-isomer. Furthermore, the potential for steric hindrance in ortho-substituted analogs (e.g., 2,6- or 2,5-isomers) can significantly impede metal-catalyzed cross-couplings, making the 3,5-isomer a distinct and non-interchangeable reagent .

Quantitative Evidence for (3,5-Dibromophenyl)methanethiol


Meta-Bromine Substituents Reduce Thiol Nucleophilicity

The substitution pattern of bromine atoms directly modulates the thiol's nucleophilicity via inductive electron withdrawal. The meta-positioned bromines in (3,5-Dibromophenyl)methanethiol are expected to reduce electron density on the aromatic ring and, through the benzylic CH₂ spacer, at the sulfur atom to a lesser extent than ortho or para substitution. This controlled deactivation offers a different kinetic profile in reactions like S-alkylation or metal coordination [1].

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Synthetic Yield Baseline for 3,5-Dibromo Thiols

While a direct comparison for the target compound is not available, a closely related compound, 3,5-dibromobenzenethiol, serves as a relevant benchmark. Its synthesis via hydrolysis of a diethylthiocarbamate precursor, using 12g of starting material, yielded a crude product after a 15-hour reflux in methanol . This establishes a foundational expectation for the chemical accessibility of 3,5-dibromoaryl thiols.

Organic Synthesis Cross-Coupling Reaction Optimization

Meta-Bromine Effect on Thiol Oxidation Potential

The oxidation potential of a thiol is influenced by the electronic nature of its substituents. The two meta-bromine atoms in (3,5-Dibromophenyl)methanethiol exert a -I (inductive electron-withdrawing) effect through the benzylic carbon, which is expected to make the thiol slightly more difficult to oxidize to the corresponding disulfide compared to an unsubstituted benzyl mercaptan or a more electron-rich analog [1].

Electrochemistry Materials Science Stability Studies

Applications of (3,5-Dibromophenyl)methanethiol


Functional Materials via Sequential Cross-Coupling

The compound is an ideal precursor for constructing unsymmetrical multi-aryl architectures. Its two bromine atoms can be engaged in sequential, site-selective cross-couplings (e.g., Suzuki-Miyaura). The mild deactivation of the benzylic thiol due to the meta-bromines, as discussed in Evidence_Item 1, allows for its orthogonal protection or functionalization without interference during the initial palladium-catalyzed steps . This selectivity is critical for creating complex ligands for catalysis or well-defined structural motifs for materials science.

Oxidative Stability for Ligands and Sensors

The compound's thiol group serves as a robust anchor for metal surfaces and nanoparticles. Its predicted higher oxidation potential relative to non-brominated benzyl mercaptans, as outlined in Evidence_Item 3, suggests that self-assembled monolayers (SAMs) formed from this molecule on gold or silver substrates would exhibit superior long-term stability and resistance to oxidative degradation . This is a key advantage for creating durable, reusable chemical sensors and plasmonic devices.

Electronic Effects in Reaction Mechanism Studies

(3,5-Dibromophenyl)methanethiol serves as a valuable probe molecule for physical organic chemists studying substituent effects. Its well-defined, symmetric structure allows for clear interpretation of how meta-bromine substitution impacts reaction kinetics and thermodynamics. Researchers can compare its reaction rates in S-alkylation or metal-binding events against those of the 3,4- and 2,6-isomers to construct detailed structure-activity relationship (SAR) models, providing fundamental insights beyond simple synthetic utility [1].

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